Apigenin 7-glucuronide

Descripción general

Descripción

Apigenin 7-glucuronide is a flavonoid derivative, specifically a glucuronide conjugate of apigenin. It is found in various plants and is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities . This compound is a metabolite of apigenin, which is a well-known flavonoid with multiple health benefits .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of apigenin 7-glucuronide typically involves the glucuronidation of apigenin. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of uridine diphosphate-glucuronosyltransferases (UGTs) to transfer glucuronic acid to apigenin . Chemical synthesis, on the other hand, involves the use of glucuronic acid derivatives and catalysts under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound often relies on biotechnological approaches, including the use of genetically engineered microorganisms that express UGTs. These microorganisms can efficiently convert apigenin to this compound under controlled fermentation conditions .

Análisis De Reacciones Químicas

Types of Reactions

Apigenin 7-glucuronide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the flavonoid ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the flavonoid structure .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can exhibit different pharmacological properties compared to the parent compound .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Apigenin 7-glucuronide exhibits notable anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases. A study demonstrated that this compound inhibited lipopolysaccharide (LPS)-induced inflammatory responses in RAW 264.7 macrophages. It suppressed the production of pro-inflammatory cytokines such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner without affecting cell viability . Furthermore, it inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators of inflammation .

Case Study: In Vivo Effects

In an animal model, this compound protected mice from LPS-induced endotoxin shock by reducing pro-inflammatory cytokine production . This suggests its potential as a dietary supplement for health promotion and as an anti-inflammatory agent.

Antioxidant Activity

The antioxidant properties of this compound have been explored in various studies, highlighting its ability to scavenge free radicals and reduce oxidative stress. Research indicates that the antioxidant activity of apigenin increases upon hydrolysis from its glucoside form . This raises questions about the relative efficacy of this compound compared to its aglycone form in therapeutic contexts.

Anticancer Effects

This compound has shown promise in cancer research, particularly concerning its cytotoxic effects on cancer cells. It was found to be more effective than apigenin in inducing cell death in colon cancer HCT116 cells, demonstrating significant cytotoxicity at lower concentrations . Additionally, it exhibited antifungal activity against various Candida species, which is relevant for patients with compromised immune systems .

Case Study: Antifungal Activity

A comparative study on the antifungal activity of this compound versus apigenin revealed that this compound had a lower minimum inhibitory concentration (MIC) against Candida strains, indicating stronger antifungal properties . The mechanism involved disruption of membrane integrity more rapidly than apigenin itself.

Metabolism and Bioavailability

Understanding the metabolism of this compound is crucial for evaluating its bioavailability and therapeutic potential. Studies have shown that flavonoids like apigenin undergo extensive glucuronidation via uridine 5′-diphosphate glucuronosyltransferase enzymes in humans, which affects their pharmacokinetics and bioactivity . Specifically, this compound is one of the primary metabolites formed during this process, emphasizing the importance of studying its effects in vivo rather than relying solely on aglycone forms.

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of apigenin 7-glucuronide involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways such as the MAPK and NF-κB pathways, which are involved in inflammation and cell proliferation . The compound also inhibits the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), reducing the production of pro-inflammatory mediators .

Comparación Con Compuestos Similares

Similar Compounds

Luteolin 7-glucuronide: Another flavonoid glucuronide with similar anti-inflammatory and antioxidant properties.

Quercetin 3-glucuronide: A glucuronide conjugate of quercetin, exhibiting potent antioxidant and anti-inflammatory effects.

Uniqueness

This compound is unique due to its enhanced stability and bioavailability compared to apigenin. The glucuronidation process increases its solubility and facilitates its absorption in the gastrointestinal tract . Additionally, this compound exhibits specific interactions with molecular targets that are distinct from those of other flavonoid glucuronides .

Propiedades

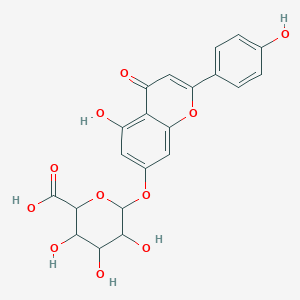

IUPAC Name |

3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFOLLJCGUCDQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.